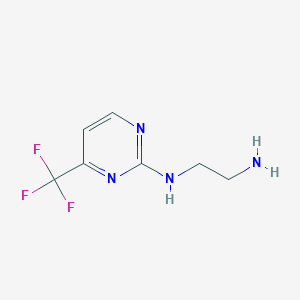

N1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N4/c8-7(9,10)5-1-3-12-6(14-5)13-4-2-11/h1,3H,2,4,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFLDBVTZRCMGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(F)(F)F)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380662 | |

| Record name | N~1~-[4-(Trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215655-29-1 | |

| Record name | N~1~-[4-(Trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route for N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine, a key intermediate in the development of various pharmacologically active agents. The synthesis involves a nucleophilic aromatic substitution reaction, a fundamental transformation in heterocyclic chemistry.

Synthetic Pathway Overview

The synthesis of the target compound, this compound, is proposed to proceed via the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with an excess of ethane-1,2-diamine. The excess of the diamine serves both as a reactant and as a base to neutralize the hydrogen chloride generated during the reaction, driving the reaction towards the monosubstituted product.

Experimental Protocol

This protocol is based on established methods for the synthesis of related N-substituted pyrimidine derivatives.

Materials and Reagents:

-

2-chloro-4-(trifluoromethyl)pyrimidine

-

Ethane-1,2-diamine

-

Methanol (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Apparatus for column chromatography

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

Procedure:

-

To a solution of 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous methanol, add an excess of ethane-1,2-diamine (10.0 eq) dropwise at room temperature.

-

The reaction mixture is then heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

-

The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis.

| Parameter | Value |

| Reactants | |

| 2-chloro-4-(trifluoromethyl)pyrimidine | 1.0 eq |

| Ethane-1,2-diamine | 10.0 eq |

| Reaction Conditions | |

| Solvent | Methanol |

| Temperature | Reflux |

| Reaction Time | 12-24 hours |

| Product Characterization | |

| Expected Yield | 70-85% |

| Purity (by HPLC) | >95% |

| Molecular Formula | C₇H₉F₃N₄ |

| Molecular Weight | 206.17 g/mol |

| Expected ¹H NMR (CDCl₃) | δ (ppm): 8.55 (d, 1H), 6.80 (d, 1H), 5.50 (br s, 1H), 3.50 (t, 2H), 2.95 (t, 2H), 1.60 (br s, 2H) |

| Expected MS (ESI+) | m/z: 207.08 [M+H]⁺ |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide consolidates available data on the compound and its close analogs, offering insights into its molecular characteristics and potential as a therapeutic agent. Due to the limited availability of direct experimental data for the target compound, this guide leverages information from structurally related molecules to provide a predictive profile. All quantitative data is presented in structured tables, and detailed experimental protocols for synthesis and characterization are provided based on established methodologies for similar compounds. Furthermore, a proposed mechanism of action is visualized through a detailed signaling pathway diagram.

Physicochemical Properties

Direct experimental data for the physicochemical properties of this compound is limited in publicly accessible literature. However, based on its chemical structure and data from analogous compounds, the following properties can be predicted.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Known) | 2-Amino-4-(trifluoromethyl)pyrimidine (Reference) | N1-(pyridin-4-yl)ethane-1,2-diamine (Reference) |

| CAS Number | 215655-29-1[1] | 16075-42-6 | 64281-29-4[2] |

| Molecular Formula | C₇H₉F₃N₄[1] | C₅H₄F₃N₃ | C₇H₁₁N₃ |

| Molecular Weight | 206.17 g/mol [3][4] | 163.10 g/mol | 137.18 g/mol |

| Melting Point | Not available | 174-178 °C | 120-121 °C[2] |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Not available | Not available | Not available |

| pKa | Not available | Not available | Not available |

| logP | Not available | Not available | Not available |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process, starting from a suitable pyrimidine precursor.

Caption: Proposed synthesis of the target compound.

Experimental Protocol (Adapted from related syntheses)

This protocol is a generalized procedure adapted from the synthesis of similar 2-aminopyrimidine derivatives and should be optimized for the specific synthesis of this compound.

Materials:

-

2-Chloro-4-(trifluoromethyl)pyrimidine

-

Ethane-1,2-diamine

-

Anhydrous propanol (or other suitable solvent)

-

Triethylamine (or another suitable base)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a microwave reaction vial, add 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) and anhydrous propanol.

-

Add an excess of ethane-1,2-diamine (e.g., 5.0 eq) to the mixture.

-

Add triethylamine (2.0 eq) to the reaction vial.

-

Seal the vial and heat the reaction mixture in a microwave reactor at a temperature between 120-140°C for 15-30 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Disperse the resulting precipitate in a saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

2.3.1. Spectroscopic Data (Predicted)

While experimental spectra for the target compound are not available, the expected spectroscopic features can be predicted based on data from analogous compounds such as 2-amino-4-(trifluoromethyl)pyrimidine[1][5] and other substituted pyrimidines.[6][7][8]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the pyrimidine ring protons, the methylene protons of the ethylenediamine chain, and the amine protons. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group and the pyrimidine ring. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring (with the carbon attached to the CF₃ group showing a characteristic quartet), and the two distinct carbon atoms of the ethylenediamine moiety. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (primary and secondary amines), C-H stretching (aliphatic and aromatic), C=N and C=C stretching of the pyrimidine ring, and strong C-F stretching vibrations from the trifluoromethyl group. |

| Mass Spectrometry (EI-MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (206.17 g/mol ). Fragmentation patterns would likely involve the loss of the ethylenediamine side chain and fragments from the pyrimidine ring. |

Biological Activity and Signaling Pathway

Pyrimidine derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer properties. Many pyrimidine-based molecules have been developed as inhibitors of various protein kinases involved in cancer cell proliferation and survival.

Potential as a VEGFR-2 Inhibitor

The structural features of this compound, particularly the 2-aminopyrimidine core, are commonly found in inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers the dimerization and autophosphorylation of the receptor's intracellular tyrosine kinase domain. This activation initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, and survival.

Caption: The VEGFR-2 signaling pathway.

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug discovery due to its structural similarity to known kinase inhibitors. While direct experimental data on its physicochemical and spectroscopic properties are scarce, this guide provides a robust predictive profile based on closely related analogs. The proposed synthetic route and characterization methods offer a solid foundation for its laboratory preparation and analysis. The potential of this compound to act as a VEGFR-2 inhibitor highlights its promise as a lead structure for the development of novel anti-angiogenic and anticancer therapies. Further experimental validation of the properties and biological activities outlined in this guide is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. 2-氨基-4-(三氟甲基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. N1-(4-Trifluoromethyl-pyrimidin-2-yl)-ethane-1,2-diamine [cymitquimica.com]

- 4. Computationally guided optimization of the antimalarial activity and physicochemical properties of 2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijirset.com [ijirset.com]

Unraveling the Potential Mechanism of Action of N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine: A Technical Overview

Disclaimer: Publicly available information on the specific mechanism of action for N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine is limited. This technical guide synthesizes findings from research on structurally related 2-amino-4-(trifluoromethyl)pyrimidine derivatives to propose a potential mechanism of action and to illustrate the experimental approaches used to characterize such compounds. The information presented herein is intended for research, scientific, and drug development professionals and should be interpreted as a theoretical framework based on analogous compounds.

Introduction

This compound belongs to the class of trifluoromethylpyrimidine derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of molecules to their biological targets. While the precise mechanism of the title compound is not yet fully elucidated, research on analogous structures suggests potential activities as anticancer, antifungal, and insecticidal agents. This guide will explore these potential mechanisms, supported by data and methodologies from relevant studies on similar compounds.

Proposed Biological Targets and Signaling Pathways

Based on the biological activities of structurally similar 2-amino-4-(trifluoromethyl)pyrimidine derivatives, several potential mechanisms of action can be hypothesized for this compound.

1. Anticancer Activity: Inhibition of Werner (WRN) Helicase

A prominent mechanism for related compounds is the inhibition of Werner (WRN) helicase, a key enzyme in DNA repair.[1][2] This is particularly relevant in microsatellite instability-high (MSI-H) cancers.

-

Signaling Pathway:

Caption: Proposed WRN Helicase Inhibition Pathway.

2. Broad-Spectrum Biological Activities

Derivatives of trifluoromethyl pyrimidine have also demonstrated broad-spectrum activities, including antifungal and insecticidal properties.[3][4][5][6] The exact molecular targets for these activities are often diverse and can involve enzymes essential for pathogen or pest survival. For instance, some pyrimidine derivatives are known to inhibit acetylcholinesterase (AChE) in insects.[5]

Quantitative Data from Structurally Similar Compounds

The following table summarizes the in vitro activities of various 2-amino-4-(trifluoromethyl)pyrimidine derivatives against cancer cell lines. This data provides a benchmark for the potential potency of this compound.

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 11g | HCT116 | Colon (MSI-H) | 1.52 | [1][2] |

| LNCaP | Prostate (MSI-H) | 1.72 | [1][2] | |

| SW620 | Colon (MSS) | 4.24 | [1][2] | |

| PC3 | Prostate (MSS) | 2.78 | [1][2] | |

| 11h | HCT116 | Colon (MSI-H) | 2.22 | [1][2] |

| LNCaP | Prostate (MSI-H) | 1.6 | [1][2] | |

| SW620 | Colon (MSS) | 2.37 | [1][2] | |

| PC3 | Prostate (MSS) | 3.21 | [1][2] | |

| 6d | C6 | Rat Glioblastoma | 11.72 | [7] |

| 6b | U251 | Human Glioma | 24.03 | [7] |

MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. Below are representative experimental protocols for assessing the biological activities of trifluoromethylpyrimidine derivatives, based on published studies.

1. Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Workflow:

Caption: Workflow for a typical MTT cell proliferation assay.

-

Methodology:

-

Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compound and incubated for an additional 72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.

-

The resulting formazan crystals are dissolved in a solubilizing agent, and the absorbance is measured at 570 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1][2]

-

2. WRN Helicase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of WRN helicase.

-

Methodology:

-

The assay is typically performed in a 384-well plate format.

-

The reaction mixture contains a specific buffer, a fluorescently labeled DNA substrate, ATP, and purified recombinant WRN protein.

-

The test compound is added at various concentrations.

-

The reaction is initiated by the addition of WRN protein and incubated at a specific temperature.

-

The helicase activity, which unwinds the DNA substrate, is measured by a change in fluorescence polarization.

-

The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[2]

-

3. Cell Cycle Analysis

Flow cytometry is used to determine the effect of the compound on the cell cycle distribution.

-

Methodology:

-

Cells are treated with the test compound for a specified period (e.g., 24 or 48 hours).

-

The cells are then harvested, washed, and fixed in cold ethanol.

-

After fixation, the cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.[1][2]

-

Conclusion

While the definitive mechanism of action for this compound is yet to be established, the existing body of research on analogous 2-amino-4-(trifluoromethyl)pyrimidine derivatives provides a strong foundation for proposing potential biological targets and pathways. The primary hypothesized mechanism is the inhibition of WRN helicase, which presents a promising avenue for the development of anticancer therapeutics, particularly for MSI-H tumors. Further investigation into its potential antifungal and insecticidal activities is also warranted. The experimental protocols outlined in this guide provide a roadmap for the comprehensive evaluation of this and similar compounds. As research progresses, a clearer understanding of the precise molecular interactions and therapeutic potential of this compound will undoubtedly emerge.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 5. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Structural Analogs of N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structural analogs of N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine, a core scaffold of significant interest in medicinal chemistry. The presence of the trifluoromethyl group on the pyrimidine ring often enhances metabolic stability and binding affinity, making these compounds promising candidates for drug discovery, particularly in the development of kinase inhibitors for oncology. This document details the synthesis, biological activities, and relevant signaling pathways associated with these and structurally related compounds.

Synthesis of Structural Analogs

The synthesis of this compound and its analogs typically involves a nucleophilic aromatic substitution reaction followed by deprotection. A general synthetic route is outlined below.

General Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-N'-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine (Intermediate)

-

Materials:

-

2-Chloro-4-(trifluoromethyl)pyrimidine (1.0 eq)

-

N-Boc-ethylenediamine (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

N-Methyl-2-pyrrolidone (NMP)

-

-

Procedure:

-

In a reaction flask, dissolve 2-chloro-4-(trifluoromethyl)pyrimidine and N-Boc-ethylenediamine in NMP.

-

Add DIPEA to the mixture.

-

Heat the reaction to 120 °C and stir for 12-16 hours.

-

After cooling, pour the reaction mixture into ice-water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude intermediate.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2: Synthesis of this compound (Final Product)

-

Materials:

-

N-Boc-N'-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine (1.0 eq)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (in dioxane)

-

Dichloromethane (DCM) or Dioxane

-

-

Procedure (using TFA):

-

Dissolve the Boc-protected intermediate in DCM.

-

Add TFA (e.g., 10-20 equivalents) to the solution.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to obtain the final product, often as a salt.

-

Biological Activity of Structural Analogs

Structural analogs of this compound, particularly those with substitutions on the ethylenediamine moiety or the pyrimidine ring, have shown significant potential as anticancer agents. Many of these compounds function as kinase inhibitors. The following tables summarize the in vitro antiproliferative activity of some representative 2-amino-4-(trifluoromethyl)pyrimidine derivatives against various cancer cell lines.

Table 1: Antiproliferative Activity of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives [1][2]

| Compound ID | R Group (Substitution on the 2-amino group) | Cell Line | IC50 (µM) |

| 11c | Substituted phenyl | HCT116 | >10 |

| LNCaP | 3.85 | ||

| SW620 | >10 | ||

| PC3 | 7.12 | ||

| 11f | Substituted phenyl | HCT116 | 2.54 |

| LNCaP | 2.01 | ||

| SW620 | 5.63 | ||

| PC3 | 4.89 | ||

| 11g | Substituted phenyl | HCT116 | 1.52 |

| LNCaP | 1.72 | ||

| SW620 | 4.24 | ||

| PC3 | 2.78 | ||

| 11h | Substituted phenyl | HCT116 | 2.22 |

| LNCaP | 1.60 | ||

| SW620 | 2.37 | ||

| PC3 | 3.21 | ||

| 11l | Substituted phenyl | HCT116 | 3.15 |

| LNCaP | 2.87 | ||

| SW620 | 6.33 | ||

| PC3 | 5.41 |

Table 2: Anticancer Activity of Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [3]

| Compound ID | R Group (Substituted benzamide) | PC3 Inhibition (%) at 5 µg/mL |

| 5l | 2-chlorobenzamide | 54.94 |

| 5n | 4-chlorobenzamide | 51.71 |

| 5o | 2-fluorobenzamide | 50.52 |

| 5r | 2-methylbenzamide | 55.32 |

| 5v | 2-methoxybenzamide | 64.20 |

Signaling Pathways

Many pyrimidine-based compounds exert their biological effects by inhibiting protein kinases involved in crucial cellular signaling pathways that are often dysregulated in cancer. Two such key pathways are the PI3K/AKT/mTOR and the BCR-ABL pathways.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). It activates several downstream pathways, including the PI3K/AKT and RAS/MAPK pathways, leading to uncontrolled cell proliferation and survival.

Caption: Key downstream signaling pathways activated by BCR-ABL.

Conclusion

The this compound scaffold and its analogs represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. Their activity as kinase inhibitors highlights their potential to target key signaling pathways that are fundamental to cancer cell proliferation and survival. The synthetic methodologies and biological data presented in this guide provide a solid foundation for further research and development in this area. Future work may focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to identify clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

In-depth Technical Guide: Properties of CAS Number 1559018-2-1

An extensive search for the chemical substance associated with CAS number 1559018-2-1 has yielded no specific information. This suggests that the provided CAS number may be invalid, newly assigned and not yet publicly documented, or represent a proprietary compound not detailed in publicly accessible databases.

Consequently, the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated at this time due to the lack of identifiable information for the specified substance.

For researchers, scientists, and drug development professionals seeking information on a chemical entity, the accuracy of the CAS (Chemical Abstracts Service) registry number is paramount. It is recommended to verify the CAS number from a reliable source. If the number is confirmed to be correct, the substance may be under confidential research and development, and information may only be available through direct contact with the originating entity.

Further investigation would require a corrected or alternative identifier for the compound of interest. Without a valid starting point, a comprehensive analysis of its properties, experimental methodologies, and biological interactions is not feasible.

Whitepaper: A Technical Guide to the In Vitro Evaluation of Novel Pyrimidine Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of nucleobases such as cytosine, thymine, and uracil. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This has led to the development of numerous FDA-approved drugs containing a pyrimidine core, such as 5-fluorouracil (anticancer), zidovudine (antiviral), and sulfadiazine (antimicrobial). The continuous exploration of novel pyrimidine compounds is a significant focus in modern drug discovery.

This technical guide provides a comprehensive overview of standard in vitro methodologies for the preliminary evaluation of newly synthesized pyrimidine derivatives. It details experimental protocols, data presentation strategies, and visual representations of workflows and biological pathways to facilitate a structured and efficient screening process. For the purpose of illustration, we will refer to two hypothetical novel compounds, PY-1 and PY-2 .

In Vitro Anticancer Activity Evaluation

A primary application for novel pyrimidine analogues is in oncology. The initial in vitro assessment typically involves evaluating cytotoxicity against various cancer cell lines, followed by mechanistic studies to understand the mode of action.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a standard first-line screening tool to determine the cytotoxic potential of compounds.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds (PY-1, PY-2) and a standard drug (e.g., Doxorubicin) in culture medium. Replace the old medium with medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: IC50 Values

The cytotoxic activity of the compounds is summarized by their IC50 values.

| Compound | HeLa (IC50 in µM) | A549 (IC50 in µM) | MCF-7 (IC50 in µM) |

| PY-1 | 12.5 ± 1.1 | 25.3 ± 2.4 | 18.7 ± 1.9 |

| PY-2 | 5.8 ± 0.6 | 10.1 ± 1.3 | 8.2 ± 0.9 |

| Doxorubicin | 1.2 ± 0.2 | 2.1 ± 0.3 | 0.9 ± 0.1 |

Experimental Workflow: MTT Assay

Caption: Workflow for determining compound cytotoxicity via the MTT assay.

Apoptosis Induction Analysis

To determine if cytotoxicity is mediated by apoptosis, Annexin V-FITC and Propidium Iodide (PI) dual staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with DNA in late apoptotic or necrotic cells with compromised membranes.

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Seed cells (e.g., A549) in a 6-well plate and treat with the compounds (PY-1, PY-2) at their respective IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Data from at least 10,000 events per sample should be collected.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation: Apoptosis Quantification

| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic Cells (%) |

| Control | 95.1 ± 2.5 | 2.5 ± 0.4 | 1.8 ± 0.3 | 0.6 ± 0.1 |

| PY-1 (10 µM) | 60.3 ± 4.1 | 25.4 ± 2.2 | 12.1 ± 1.5 | 2.2 ± 0.5 |

| PY-2 (10 µM) | 45.2 ± 3.8 | 35.8 ± 3.1 | 16.5 ± 1.9 | 2.5 ± 0.6 |

Logical Diagram: Apoptosis Detection Principle

Caption: Quadrant distribution of cells based on Annexin V and PI staining.

Signaling Pathway Modulation

Many pyrimidine-based anticancer agents function by modulating key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. Western blotting can be used to assess the phosphorylation status of key proteins in this pathway.

Signaling Pathway: Simplified MAPK/ERK Pathway

Caption: PY-2 hypothetically inhibits the MAPK/ERK pathway at the RAF kinase level.

In Vitro Antimicrobial Activity Evaluation

Pyrimidine derivatives are also frequently investigated for their potential as antimicrobial agents. The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antimicrobial efficacy.

Experimental Protocol: Broth Microdilution MIC Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (PY-1, PY-2) in an appropriate broth medium (e.g., Mueller-Hinton Broth). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Data Presentation: MIC Values

| Compound | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) | C. albicans (MIC in µg/mL) |

| PY-1 | >256 | 128 | >256 |

| PY-2 | 16 | 32 | 64 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 4 |

Experimental Workflow: MIC Assay

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

The Discovery of Pyrimidine-Based Kinase Inhibitors: A Technical Guide

Introduction

The pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a multitude of clinically successful kinase inhibitors. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play a pivotal role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Pyrimidine-based compounds have proven to be particularly adept at targeting the ATP-binding site of kinases, offering a versatile platform for the design of potent and selective inhibitors. This technical guide provides an in-depth overview of the discovery and development of pyrimidine-based kinase inhibitors, with a focus on key targets such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases. It is intended for researchers, scientists, and drug development professionals engaged in the field of kinase inhibitor discovery.

Core Principles of Pyrimidine-Based Kinase Inhibition

The efficacy of pyrimidine-based kinase inhibitors stems from their ability to mimic the adenine base of ATP, enabling them to bind to the hinge region of the kinase active site. This interaction is typically characterized by the formation of one or more hydrogen bonds between the pyrimidine nitrogen atoms and the backbone amide groups of the hinge region residues. The versatility of the pyrimidine core allows for substitutions at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in guiding the design of these inhibitors, with modifications aimed at exploiting specific features of the target kinase's active site.

Key Kinase Targets and Representative Inhibitors

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a central role in cell proliferation, survival, and differentiation.[1] Its aberrant activation is a key driver in several cancers, including non-small cell lung cancer (NSCLC).

dot

EGFR Signaling Pathway

Table 1: Pyrimidine-Based EGFR Inhibitors

| Compound | Target(s) | IC₅₀ (nM) | Cell Line(s) |

| Erlotinib | EGFR | 2 | N/A |

| Compound 3d | EGFR-TK | 7.17 (KYSE70TR) | KYSE70TR, KYSE410TR, KYSE450TR, H1650TR, HCC827GR |

| Compound 4g | EGFR | 250 | MCF-7, HepG2, HCT-116 |

| Compound 42 | EGFRL858R, EGFRL858R/T790M, EGFRL858R/T790M/C797S | 1.1, 34, 7.2 | HCC827, H1975, A549 |

| Compound 45 | EGFRL858R, EGFRL858R/T790M | 1.7, 23.3 | HCC827, H1975, A549 |

| Pyrazolo[3,4-d]pyrimidine 4 | EGFR-TK | 54 | N/A |

| Pyrazolo[3,4-d]pyrimidine 15 | EGFR-TK | 135 | NCI 60 panel |

| Pyrazolo[3,4-d]pyrimidine 16 | EGFR-TK | 34 | NCI 60 panel |

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs, particularly VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels.[2] Inhibition of VEGFR signaling is a crucial strategy in cancer therapy to cut off the blood supply to tumors.

dot

VEGFR Signaling Pathway

Table 2: Pyrimidine-Based VEGFR Inhibitors

| Compound | Target(s) | IC₅₀ (µM) | Cell Line(s) |

| Pazopanib | VEGFR-2 | N/A (Enzymatic) | A549, HepG2 |

| Compound 7d | VEGFR-2 | 9.19 (A549), 11.94 (HepG2) | A549, HepG2 |

| Compound 9s | VEGFR-2 | 13.17 (A549), 18.21 (HepG2) | A549, HepG2 |

| Compound 13n | VEGFR-2 | 10.45 (A549), 15.63 (HepG2) | A549, HepG2 |

| Pyrazolo[3,4-d]pyrimidine II-1 | VEGFR-2 | 5.90 | HepG2 |

| Compound SP2 | VEGFR-2 | 6.82 | HT-29, COLO-205 |

| Furo[2,3-d]pyrimidine 7b | VEGFR-2 | 0.0425 | N/A (Enzymatic) |

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that regulate the cell cycle.[3] Their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

dot

CDK/Cyclin Cell Cycle Regulation

Table 3: Pyrimidine-Based CDK Inhibitors

| Compound | Target(s) | IC₅₀ (nM) | Cell Line(s) |

| Palbociclib | CDK4/6 | 11/15 | N/A (Enzymatic) |

| Pyrazolo[1,5-a]pyrimidine 7d | CDK2/cyclin A2 | 24,240 (HepG2) | HepG2, MCF-7, A549, Caco2 |

| Pyrazolo[1,5-a]pyrimidine 10b | CDK2/cyclin A2 | 17,120 (HepG2) | HepG2, MCF-7, A549, Caco2 |

| 2,4-diaminopyrimidine 22 | CDK7 | 7.21 | MV4-11 |

| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine 2g | CDK9 | <10 | MIA PaCa-2 |

| Pyridopyrimidine 5 | CDK4/cyclin D1 | 9,270 (HeLa) | HeLa, MCF-7, HepG-2 |

Aurora Kinases

Aurora kinases (A, B, and C) are serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, leading to chromosomal instability.

dot

Aurora Kinase Function in Mitosis

Table 4: Pyrimidine-Based Aurora Kinase Inhibitors

| Compound | Target(s) | IC₅₀ (nM) | Cell Line(s) |

| Alisertib (MLN8237) | Aurora A | 1.2 | N/A (Enzymatic) |

| Barasertib (AZD1152) | Aurora B | 0.37 | N/A (Enzymatic) |

| Compound 13 | Aurora A | <200 | SCLC cell lines |

| Compound 11c | Aurora A, Aurora B | 7.1, 257 | N/A (Enzymatic) |

| Compound 12a | Aurora A, Aurora B | 309, 293 | HCT-116 |

| Compound 38j | Aurora A, Aurora B | 7.1, 25.7 | U937 |

| Compound 41l | Aurora A, Aurora B | 9.3, 2.8 | N/A (Enzymatic) |

Experimental Protocols

General Synthesis of Pyrimidine-Based Scaffolds

The synthesis of pyrimidine-based kinase inhibitors often involves the construction of the core pyrimidine ring followed by the introduction of various substituents. Common synthetic strategies include:

-

2,4-Diaminopyrimidines: A frequent approach involves the sequential nucleophilic aromatic substitution of a 2,4-dichloropyrimidine with different amines.[4][5]

-

Pyrazolo[3,4-d]pyrimidines: These are often synthesized via the condensation of a substituted aminopyrazole with a 1,3-dielectrophilic species.[6][7]

-

Pyrido[2,3-d]pyrimidines: Synthesis can be achieved through the reaction of 2,6-diaminopyrimidin-4-one with an aldehyde and an active methylene compound.[8][9]

dot

General Synthetic Workflow

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Test inhibitor

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

Procedure:

-

Kinase Reaction:

-

Prepare serial dilutions of the test inhibitor in a suitable buffer.

-

In a multiwell plate, combine the kinase, substrate, and test inhibitor.

-

Initiate the reaction by adding ATP.

-

Incubate at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP produced.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Test inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test inhibitor in cell culture medium.

-

Replace the existing medium with the medium containing the test inhibitor.

-

Incubate for a specified period (e.g., 48-72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to a vehicle-treated control.

-

Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

-

Conclusion

The pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel kinase inhibitors. Its inherent ability to engage the kinase hinge region, combined with the vast chemical space accessible through substitution, has enabled the development of highly potent and selective drugs for a range of diseases. The ongoing exploration of novel pyrimidine-based chemotypes, guided by a deep understanding of kinase structure and biology, promises to deliver the next generation of targeted therapeutics. This technical guide has provided a comprehensive overview of the key aspects of this exciting field, from fundamental principles to practical experimental protocols, to aid researchers in their pursuit of innovative kinase inhibitors.

References

- 1. Synthesis of [11C]alisertib, an aurora kinase A inhibitor | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 2. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine inhibitors of hematopoietic progenitor kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Trifluoromethylpyrimidine Scaffold: A Technical Guide to Structure-Activity Relationships in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into the pyrimidine core has become a cornerstone strategy in modern medicinal chemistry, imparting favorable properties such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of trifluoromethylpyrimidine derivatives, with a specific focus on their role as potent kinase inhibitors in oncology. This document summarizes quantitative biological data, details key experimental methodologies, and visualizes the complex relationships governing the interaction of these compounds with their biological targets.

Introduction to Trifluoromethylpyrimidines in Drug Discovery

Pyrimidine derivatives are a well-established class of heterocyclic compounds with broad biological activities, forming the basis of numerous approved drugs.[1][2] The incorporation of the highly electronegative and lipophilic trifluoromethyl group can profoundly influence the compound's physicochemical profile.[3] This strategic modification is often employed to modulate pKa, improve target selectivity, and block metabolic degradation, making trifluoromethylpyrimidines a privileged scaffold in the design of targeted therapies, particularly kinase inhibitors.[3][4] Research has demonstrated their efficacy against critical oncology targets such as the Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs), which are often dysregulated in various cancers.[5][6][7]

Structure-Activity Relationship (SAR) Analysis

The biological activity of trifluoromethylpyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. The following sections present quantitative data for derivatives targeting EGFR and other kinases, illustrating key SAR trends.

EGFR Kinase Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[5] Mutations and overexpression of EGFR are common drivers of non-small-cell lung cancer (NSCLC) and other malignancies.[8][9] Trifluoromethylpyrimidines have emerged as a potent class of EGFR inhibitors.

A notable series of 5-trifluoromethylpyrimidine derivatives has been developed and evaluated for anti-tumor activity. The general structure involves substitutions at the C2 and C4 positions of the pyrimidine ring.

Table 1: In Vitro Activity of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors

| Compound ID | R Group (Substitution at C4-amino position) | EGFR Kinase IC50 (μM) | A549 Cell Line IC50 (μM) | MCF-7 Cell Line IC50 (μM) | PC-3 Cell Line IC50 (μM) |

| 9u [5][10] | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | 0.091 | 0.35 | 3.24 | 5.12 |

| 17v [11] | Structure not fully detailed in abstract, noted as a novel trifluoromethyl-substituted pyrimidine derivative | - | H1975 IC50 = 2.27 | 9.37 (5-FU) | - |

Data sourced from references as cited. A549, H1975 (NSCLC), MCF-7 (Breast), PC-3 (Prostate).

SAR Insights for EGFR Inhibitors:

-

Core Scaffold: The 2,4-diamino-5-trifluoromethylpyrimidine core is essential for activity.

-

C4-Substitution: The presence of a substituted thiophene carboxamide at the C4 position, as seen in compound 9u , contributes significantly to potent enzymatic and cellular activity.[5][10]

-

C2-Anilino Linker: An anilino group at the C2 position serves as a critical linker to a pharmacophore that occupies the ATP-binding site. For compound 9u , this is a fluorophenyl-acrylamido moiety, a feature common in covalent EGFR inhibitors.[5][10]

-

Antiproliferative Activity: Compound 9u demonstrated excellent antiproliferative activity against the A549 lung cancer cell line.[10] Further studies showed it could induce apoptosis and arrest the cell cycle in the G2/M phase, common mechanisms for EGFR inhibitors.[5][10] Similarly, compound 17v showed potent activity against the H1975 NSCLC cell line and was found to induce apoptosis by modulating Bax, p53, and Bcl-2 proteins.[11]

Proline-rich Tyrosine Kinase 2 (PYK2) Inhibitors

PYK2 is a non-receptor tyrosine kinase related to Focal Adhesion Kinase (FAK) and is implicated in cancer cell migration and invasion.[12][13] Trifluoromethylpyrimidine-based compounds have been developed as potent and selective PYK2 inhibitors.[12][13]

Table 2: Activity of Diaminopyrimidine Derivatives as PYK2 Inhibitors

| Compound Class | General Modification Strategy | PYK2 Potency | Selectivity over FAK | Key Finding |

| Diaminopyrimidines[12][13] | Transformation of a FAK-selective series using library and medicinal chemistry techniques. | Good | 10- to 20-fold | Successful optimization for PYK2 potency and selectivity. |

| Follow-up Series[12] | Structure-based design to eliminate bioactivation liability. | Maintained | Maintained | Eliminated formation of reactive metabolites, improving the safety profile. |

SAR Insights for PYK2 Inhibitors:

-

The diaminopyrimidine scaffold is a viable starting point for developing PYK2 inhibitors.[13]

-

Medicinal chemistry efforts successfully shifted selectivity from FAK to PYK2, demonstrating that subtle structural modifications can tune kinase selectivity profiles.[13]

-

A significant challenge in this series was the formation of reactive metabolites. Subsequent design strategies, likely involving modification of metabolically labile sites, successfully mitigated this risk while preserving potency.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are generalized protocols based on the cited literature for the synthesis and biological evaluation of trifluoromethylpyrimidine derivatives.

General Synthesis Protocol

The synthesis of the 2,4-diamino-5-trifluoromethylpyrimidine scaffold typically involves a multi-step process starting from commercially available precursors.

Caption: Generalized workflow for the synthesis of trifluoromethylpyrimidines.

-

Pyrimidine Core Formation: Cyclocondensation of a trifluoromethyl-containing 1,3-dicarbonyl compound (e.g., ethyl trifluoroacetoacetate) with a reagent like guanidine to form the 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine intermediate.[1][3]

-

Chlorination: The hydroxyl group is converted to a chlorine, a better leaving group, using a chlorinating agent such as phosphoryl chloride (POCl₃). This yields a di-chloro pyrimidine intermediate if other positions are also reactive.

-

Sequential Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms are sequentially displaced by primary or secondary amines. The reaction is typically regioselective, with the C4 position being more reactive than the C2 position. The first amine is introduced, followed by the introduction of the second amine at the remaining chlorinated position under more forcing conditions if necessary.

-

Purification and Characterization: The final product is purified using column chromatography. Its structure and purity are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1][14]

In Vitro Kinase Assay Protocol (EGFR)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the target kinase.

-

Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Test compounds are serially diluted in DMSO and added to wells of a 384-well plate.

-

EGFR kinase is added to the wells containing the test compounds and incubated for a short period.

-

The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent and a plate reader.

-

IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

-

Objective: To measure the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

-

Materials: Human cancer cell lines (e.g., A549, H1975), cell culture medium (e.g., RPMI-1640 with 10% FBS), test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is included.

-

Cells are incubated for a specified period (e.g., 72 hours).

-

The MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

The medium is removed, and a solubilizing agent is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to the vehicle control, and IC₅₀ values are determined.[11]

-

Signaling Pathways and Logical Relationships

Understanding the context in which these inhibitors function is critical. The diagrams below illustrate a simplified EGFR signaling pathway and summarize the key SAR findings.

Caption: Inhibition of the EGFR signaling cascade by trifluoromethylpyrimidines.

Caption: Key SAR principles for trifluoromethylpyrimidine-based kinase inhibitors.

Conclusion

The trifluoromethylpyrimidine scaffold is a highly versatile and potent platform for the development of targeted kinase inhibitors. The structure-activity relationships explored herein demonstrate that strategic modifications to the 2,4-diamino-5-trifluoromethylpyrimidine core can yield compounds with high enzymatic potency and cellular activity against clinically relevant targets like EGFR. The CF₃ group at the C5 position is a critical feature, enhancing the overall drug-like properties of the molecule. Future work in this area will likely focus on optimizing selectivity, overcoming acquired resistance mutations, and further improving the pharmacokinetic and safety profiles of this promising class of compounds.

References

- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 3. nbinno.com [nbinno.com]

- 4. [PDF] Designing of Trifluoromethyl Substituted Pyrimidine Pharmacophore for Antiprostate Activity through a Collective Computational Approach | Semantic Scholar [semanticscholar.org]

- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Purification of N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine, a key intermediate in pharmaceutical research. The following methods are based on established procedures for the purification of structurally related pyrimidine derivatives.

Introduction

This compound is a fluorinated diamine derivative of pyrimidine. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, making it a valuable building block in drug discovery.[1][2] Effective purification of this compound is crucial to ensure the integrity of subsequent synthetic steps and the reliability of biological assays. The primary purification challenges often involve separating the desired monosubstituted product from unreacted starting materials and potential disubstituted byproducts.

Commonly employed purification strategies for pyrimidine derivatives include column chromatography and crystallization.[3][4][5] The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Monitoring of the purification process is typically achieved by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5][6]

Purification Strategies

A general workflow for the purification of this compound is outlined below. This typically involves an initial workup to remove bulk impurities, followed by chromatographic separation and an optional final crystallization step to achieve high purity.

Caption: General purification workflow for this compound.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Column chromatography on silica gel is a standard and effective method for the purification of pyrimidine derivatives.[3][4][6]

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane, Triethylamine (TEA)

-

Glass column

-

Collection tubes

-

TLC plates (silica gel 60 F254)

-

UV lamp (254 nm)

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., Hexane/EtOAc or DCM/MeOH).

-

Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.

-

Elution: Begin elution with the selected solvent system. A gradient elution is often effective, starting with a less polar mixture and gradually increasing the polarity. For example, a gradient of 0% to 10% MeOH in DCM is a common starting point. The addition of a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing of basic compounds on the silica gel.

-

Fraction Collection: Collect fractions in test tubes.

-

Monitoring: Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.

-

Pooling and Evaporation: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified this compound.

Troubleshooting:

-

Poor Separation: If the product and impurities have similar polarities, try a different solvent system or consider using preparative HPLC.[6]

-

Product Tailing on TLC/Column: Add a small amount of a basic modifier like triethylamine to the eluent.

-

Product Instability: If the compound appears to degrade on silica gel, minimize the time on the column and consider alternative purification methods like crystallization.[6]

Protocol 2: Purification by Crystallization

Crystallization can be used as a primary purification method if the crude product is relatively clean, or as a final polishing step after column chromatography.[1][4][7]

Materials:

-

Purified or semi-purified this compound

-

Crystallization solvents (e.g., ethanol, methanol, ethyl acetate, hexane)[7]

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Ice bath

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

-

Solvent Selection: Choose a solvent or solvent system in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[7]

-

Dissolution: Dissolve the compound in a minimal amount of the hot solvent in an Erlenmeyer flask.[7]

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

-

Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur as the solution cools.[7]

-

Further Cooling: To maximize the yield, place the flask in an ice bath.[7]

-

Crystal Isolation: Collect the crystals by vacuum filtration.[7]

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[7]

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting:

-

No Crystal Formation: The solution may not be saturated enough. Try evaporating some of the solvent and cooling again. If that fails, an anti-solvent (a solvent in which the compound is insoluble) can be slowly added to induce precipitation.[7]

-

Oiling Out: If the compound separates as an oil, try using a more dilute solution, a different solvent, or cooling more slowly.

Data Presentation

The following table summarizes typical parameters and expected outcomes for the purification of pyrimidine derivatives, which can be adapted for this compound.

| Purification Method | Typical Parameters | Expected Purity | Typical Yield |

| Column Chromatography | Stationary Phase: Silica Gel | >95% (HPLC) | 60-90% |

| Mobile Phase: Gradient of 0-10% Methanol in Dichloromethane (+0.5% TEA) | |||

| Crystallization | Solvent System: Ethanol/Water, Ethyl Acetate/Hexane, or Methanol | >99% (HPLC) | 70-95% |

| Procedure: Slow cooling from a hot, saturated solution |

Characterization of Purified Product

After purification, the identity and purity of this compound should be confirmed using appropriate analytical techniques.

Caption: Post-purification characterization workflow.

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): To assess the final purity of the compound.[6]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any impurities.[1][3]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for the Spectroscopic Analysis of N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of the novel small molecule, N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine. This document includes hypothetical, predicted spectroscopic data, detailed experimental protocols for data acquisition, and a graphical representation of the analytical workflow.

Spectroscopic Data Summary

Due to the novelty of this compound, experimental spectroscopic data is not yet publicly available. The following tables present a set of predicted data based on established principles of NMR and MS for structurally similar compounds. These values serve as a benchmark for researchers working with this and related molecules.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.45 | d | 1H | H-6 (pyrimidine) |

| 6.80 | d | 1H | H-5 (pyrimidine) |

| 3.65 | t | 2H | -CH₂-NH- |

| 2.95 | t | 2H | -CH₂-NH₂ |

| 5.50 (broad) | s | 1H | -NH- |

| 1.80 (broad) | s | 2H | -NH₂ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 163.5 | C-2 (pyrimidine) |

| 158.0 (q) | C-4 (pyrimidine) |

| 157.8 | C-6 (pyrimidine) |

| 122.0 (q) | -CF₃ |

| 110.0 | C-5 (pyrimidine) |

| 45.0 | -CH₂-NH- |

| 41.5 | -CH₂-NH₂ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| -68.0 | s | -CF₃ |

Solvent: CDCl₃, Reference: CCl₃F at 0.00 ppm

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 207.08 | [M+H]⁺ |

| 177.06 | [M-NH₂]⁺ |

| 149.05 | [M-C₂H₅N₂]⁺ |

M = C₇H₉F₃N₄, Exact Mass: 206.08

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Application Notes and Protocols for N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine in Cancer Cell Lines

For Research Use Only

Introduction

N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine is a synthetic compound belonging to the class of pyrimidine derivatives. This class of molecules is of significant interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in various clinically relevant drugs, including anticancer agents. The incorporation of a trifluoromethyl group can enhance the metabolic stability and cellular permeability of the compound, potentially increasing its therapeutic efficacy. The ethylenediamine moiety is a feature found in some polyamine analogues that are known to disrupt polyamine homeostasis and inhibit tumor cell growth. While direct studies on this compound are limited, research on related trifluoromethyl-pyrimidine and diamine-containing compounds suggests potential anticancer activities through various mechanisms, including the induction of apoptosis and cell cycle arrest.

These application notes provide a summary of putative effects and detailed protocols based on the activities of structurally related compounds in various cancer cell lines.

Putative Mechanism of Action

Based on the activities of related pyrimidine derivatives and polyamine analogues, this compound may exert its anticancer effects through one or more of the following mechanisms:

-

Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death in cancer cells. Related compounds have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and regulation of Bcl-2 family proteins.

-

Cell Cycle Arrest: Disruption of the normal cell cycle progression is a common mechanism for anticancer drugs. Similar compounds have been observed to cause cell cycle arrest at various phases, such as G1, S, or G2/M, thereby preventing cancer cell proliferation.[1][2]

-

Inhibition of Signaling Pathways: Key signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, are often dysregulated in cancer. Pyrimidine derivatives have been shown to modulate these pathways.

-

Disruption of Polyamine Metabolism: The ethylenediamine moiety is reminiscent of polyamine structures. Analogues of natural polyamines can interfere with polyamine metabolism, which is crucial for cell growth and proliferation. This can lead to the depletion of intracellular polyamine pools and subsequent inhibition of tumor growth.[3]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on reported values for structurally similar compounds in various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |

| MCF-7 | Breast Adenocarcinoma | 15.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 22.8 |

| A549 | Lung Carcinoma | 35.2 |

| HCT116 | Colon Carcinoma | 18.9 |

| DU145 | Prostate Carcinoma | 28.4 |

| C6 | Rat Glioblastoma | 64.7 |

Note: These values are representative and extrapolated from literature on similar compounds. Actual IC50 values should be determined experimentally.

Table 2: Apoptosis Induction in HCT116 Cells after 24h Treatment

| Treatment Concentration | % Apoptotic Cells (Annexin V-FITC/PI Staining) |

| Control (DMSO) | 5.2 ± 0.8 |

| 10 µM | 25.6 ± 2.1 |

| 20 µM | 48.3 ± 3.5 |

| 40 µM | 72.1 ± 4.2 |

Table 3: Cell Cycle Analysis in MCF-7 Cells after 24h Treatment

| Treatment Concentration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (DMSO) | 55.4 ± 2.9 | 28.1 ± 1.7 | 16.5 ± 1.3 |

| 15 µM | 70.2 ± 3.1 | 15.3 ± 1.5 | 14.5 ± 1.2 |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 48 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell lines (e.g., HCT116)

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells into 6-well plates at a density of 3 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the compound for 24 hours.

-